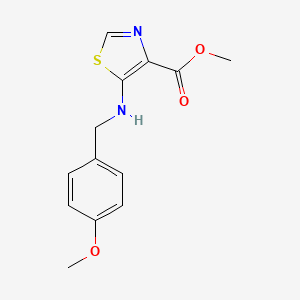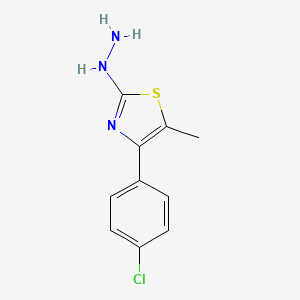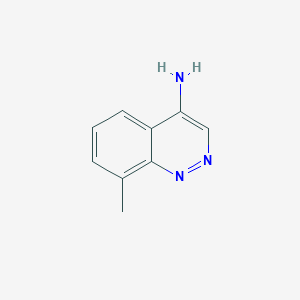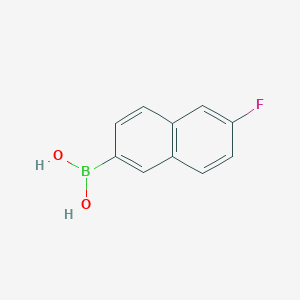
(6-Fluoronaphthalen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoronaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H8BFO2. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (6-Fluoronaphthalen-2-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs hydroboration techniques. This involves the addition of a boron-hydrogen bond across an alkene or alkyne to produce the corresponding alkyl or alkenylborane .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoronaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Often uses reducing agents like lithium aluminum hydride.
Substitution: Suzuki-Miyaura reactions require palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions include various boronic esters, boranes, and coupled aromatic compounds .
Scientific Research Applications
(6-Fluoronaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (6-Fluoronaphthalen-2-yl)boronic acid exerts its effects primarily involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is crucial in its role in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process .
Comparison with Similar Compounds
Similar Compounds
(6-Bromonaphthalen-2-yl)boronic acid: Similar structure but with a bromine atom instead of a fluorine atom.
Phenylboronic acid: Contains a phenyl group instead of a naphthyl group.
Uniqueness
(6-Fluoronaphthalen-2-yl)boronic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the products formed in reactions. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H8BFO2 |
|---|---|
Molecular Weight |
189.98 g/mol |
IUPAC Name |
(6-fluoronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BFO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H |
InChI Key |
FHZALZRZGWDNLF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


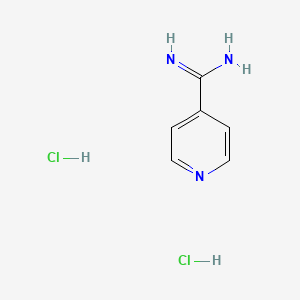
![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
![Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)
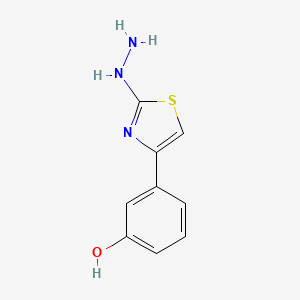
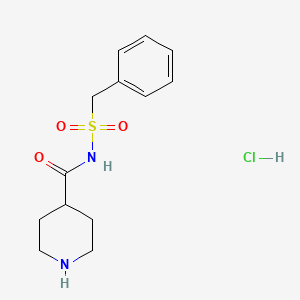


![2H-Pyrrolo[2,3-D]thiazole](/img/structure/B11767667.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11767672.png)
